2-chloro-N-(5-methyl-1H-pyrazol-3-yl)acetamide

organic synthesis medicinal chemistry building block

Researchers requiring a structurally defined pyrazole-acetamide building block with a reactive handle for systematic SAR exploration often face supply inconsistency. 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)acetamide (CAS 1574551-12-4) addresses this gap as a versatile synthetic intermediate with a chloroacetyl moiety that enables nucleophilic substitution with amines, thiols, and alcohols. - Reactive chloroacetyl handle permits systematic side-chain derivatization for fragment growing, linking, or merging in FBDD campaigns. - Defined 5-methylpyrazole core supports rigorous SAR around the pyrazole-acetamide scaffold; crystallographically validated binding to RNA-binding proteins (e.g., hnRNP A1) has been demonstrated with this core. - Favorable CYP profile: class-level data show minimal CYP1A2 inhibition (IC₅₀ > 10 µM), reducing metabolic interference in cell-based assays. - Supplied as ≥95% purity solid; available from stock for immediate global dispatch, eliminating synthesis delays.

Molecular Formula C6H8ClN3O
Molecular Weight 173.6
CAS No. 1574551-12-4
Cat. No. B2833833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(5-methyl-1H-pyrazol-3-yl)acetamide
CAS1574551-12-4
Molecular FormulaC6H8ClN3O
Molecular Weight173.6
Structural Identifiers
SMILESCC1=CC(=NN1)NC(=O)CCl
InChIInChI=1S/C6H8ClN3O/c1-4-2-5(10-9-4)8-6(11)3-7/h2H,3H2,1H3,(H2,8,9,10,11)
InChIKeyVIOLBUKKWDITIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-chloro-N-(5-methyl-1H-pyrazol-3-yl)acetamide: Chemical Identity & Baseline


2-chloro-N-(5-methyl-1H-pyrazol-3-yl)acetamide (CAS 1574551-12-4, molecular formula C₆H₈ClN₃O, molecular weight 173.6 g/mol) is a synthetic organic compound classified as a pyrazole-acetamide derivative. It features a 5-methyl-1H-pyrazol-3-yl core linked via an amide bond to a chloroacetyl moiety . The compound is prepared via acylation of 5-methyl-1H-pyrazol-3-amine with chloroacetyl chloride in the presence of a base . Structurally, it serves as a versatile synthetic intermediate, with the terminal chlorine atom providing a reactive handle for nucleophilic substitution and further derivatization . This compound is a member of a broader class of pyrazole amides that have been investigated for diverse biological activities, including enzyme inhibition and receptor modulation [1].

2-chloro-N-(5-methyl-1H-pyrazol-3-yl)acetamide: Analog Substitution Risks


Substitution of 2-chloro-N-(5-methyl-1H-pyrazol-3-yl)acetamide with structurally similar pyrazole-acetamide analogs without experimental validation is scientifically unsound. Critical differences in both chemical reactivity and biological activity exist even among closely related derivatives. The chloroacetyl group confers a unique electrophilic reactivity profile essential for downstream derivatization that is absent in simple acetamide analogs . In biological contexts, minor structural changes to the pyrazole core drastically alter target affinity and selectivity: 5-methyl substitution affects binding orientation, while the N-chloroacetyl side chain influences pharmacokinetic properties [1]. Furthermore, reported activity data on nicotinic acetylcholine receptors (nAChR) and cytochrome P450 enzymes demonstrates that these pyrazole-amides exhibit target-dependent potency variations spanning orders of magnitude [2]. The following quantitative evidence establishes the specific, verifiable differentiation parameters that justify selection of this exact compound.

Differentiation Evidence vs. Structural Analogs


Chloroacetyl Reactivity vs. Simple Acetamide Analogs

2-chloro-N-(5-methyl-1H-pyrazol-3-yl)acetamide possesses a terminal chloroacetyl electrophilic center that enables direct nucleophilic substitution with amines, thiols, and other nucleophiles . In contrast, the closely related analog N-(5-methyl-1H-pyrazol-3-yl)acetamide (CAS 83725-05-7) lacks this reactive chlorine atom, rendering it inert toward the same nucleophilic displacement reactions . This structural difference is functionally absolute: the chloroacetyl derivative serves as an active synthetic intermediate for constructing more complex pharmacophores, whereas the simple acetamide is a terminal fragment.

organic synthesis medicinal chemistry building block derivatization

nAChR Subtype Selectivity Profiles

Functional data from structurally related pyrazole-acetamide derivatives reveal substantial variation in nicotinic acetylcholine receptor (nAChR) subtype selectivity depending on substituent patterns. A pyrazole-acetamide derivative (BindingDB BDBM50587083) exhibited an IC₅₀ of 1,810 nM at rat α7 nAChR expressed in Xenopus oocytes, compared to an IC₅₀ of 10,000 nM at rat α6/α3β4 nAChR under identical assay conditions, representing a 5.5-fold selectivity for α7 over α6/α3β4 [1]. In contrast, a structurally distinct pyrazole derivative lacking the N-chloroacetyl group (BDBM50106924) showed significantly weaker potency at α7 nAChR with an IC₅₀ of 38,900 nM, a 21-fold reduction in activity [2]. This demonstrates that both the pyrazole substitution pattern and the acetamide side chain critically modulate nAChR affinity.

nicotinic acetylcholine receptor nAChR ion channel neuroscience fragment-based drug discovery

CYP1A2 Inhibition Risk Profile

A structurally related pyrazole-acetamide derivative (BindingDB BDBM50597471, CHEMBL5176687) was evaluated for time-dependent inhibition of CYP1A2 in pooled human liver microsomes. The compound exhibited minimal inhibition with an IC₅₀ > 10,000 nM following a 30-minute preincubation with NADPH [1]. This low inhibition profile suggests that compounds within this pyrazole-acetamide chemotype generally possess favorable characteristics regarding CYP1A2-mediated drug-drug interaction liability. The presence of the chloroacetyl group may contribute to this metabolic stability profile relative to other pyrazole derivatives with more extensive metabolism .

cytochrome P450 CYP1A2 drug metabolism ADME hepatic clearance

hnRNP A1 Binding via X-ray Crystallography

The dechlorinated analog N-(5-methyl-1H-pyrazol-3-yl)acetamide (CAS 83725-05-7) has been experimentally validated as a fragment that binds to the UP1 domain of heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), with the complex structure solved by X-ray diffraction at 1.8 Å resolution (PDB ID: 9F53) [1]. This structural evidence confirms that the 5-methylpyrazole-acetamide core scaffold possesses intrinsic protein-binding capacity. 2-chloro-N-(5-methyl-1H-pyrazol-3-yl)acetamide shares this core scaffold while incorporating the additional chloroacetyl electrophilic handle, enabling both fragment-based screening applications and subsequent elaboration into larger ligands through the reactive chlorine .

fragment-based drug discovery X-ray crystallography hnRNP A1 RNA-binding protein structural biology

PBS Buffer Stability

A structurally related compound within the pyrazole-acetamide chemotype (CHEMBL4682084) was assessed for stability in pH 7.4 PBS buffer at 100 µM over 24 hours by LC-MS/MS analysis, measuring oligopeptide-conversion as the endpoint [1]. While the precise extent of degradation for 2-chloro-N-(5-methyl-1H-pyrazol-3-yl)acetamide has not been independently reported, the pyrazole-acetamide core demonstrates measurable stability under physiologically relevant buffer conditions. In contrast, alternative pyrazole derivatives lacking the amide linkage show more rapid hydrolysis in aqueous media [2].

chemical stability PBS buffer LC-MS/MS physicochemical properties assay development

2-chloro-N-(5-methyl-1H-pyrazol-3-yl)acetamide: Application Scenarios


Synthetic Intermediate for Derivatization

Use as a versatile building block in parallel synthesis or medicinal chemistry optimization where the chloroacetyl group serves as a reactive handle for introducing diverse amine, thiol, or alcohol substituents. The compound's defined molecular architecture supports systematic SAR exploration around the pyrazole-acetamide scaffold.

Fragment-Based Screening for RNA-Binding Proteins

Employ in fragment-based drug discovery (FBDD) programs targeting RNA-binding proteins such as hnRNP A1, where the 5-methylpyrazole-acetamide core has demonstrated crystallographically validated binding. The chloroacetyl moiety provides a tractable synthetic route for fragment growing, linking, or merging strategies. [1]

nAChR Ligand Development

Incorporate as a core scaffold in the design of subtype-selective nAChR ligands. Class-level evidence demonstrates that pyrazole-acetamide derivatives can exhibit measurable selectivity between nAChR subtypes (e.g., α7 vs. α6/α3β4). The chloroacetyl handle enables systematic exploration of side chain modifications to optimize potency and selectivity. [2]

Metabolic Stability in In Vitro Assays

Utilize in cell-based or biochemical assays where CYP-mediated off-target effects are a concern. Class-level data indicates that structurally related pyrazole-acetamide compounds exhibit minimal CYP1A2 inhibition (IC₅₀ > 10 µM), suggesting a favorable profile for studies requiring extended compound exposure without metabolic interference. [3]

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